molecular formula C13H17NO2 B12978066 4-Methyl-4-phenylpiperidine-2-carboxylic acid

4-Methyl-4-phenylpiperidine-2-carboxylic acid

Cat. No.: B12978066
M. Wt: 219.28 g/mol
InChI Key: VLNRMLZSQMGWTJ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpiperidine-2-carboxylic acid is a piperidine derivative known for its significant role in the pharmaceutical industry. Piperidine derivatives are crucial in drug design due to their diverse biological activities . This compound, in particular, is a key intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-mediated alkyne functionalization followed by enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of substituted pyridines in the presence of a heterogeneous cobalt catalyst. This method is advantageous due to its high yield and selectivity, as well as the use of water as a solvent, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.

    Reduction: Employs hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Involves nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in drug synthesis .

Scientific Research Applications

4-Methyl-4-phenylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific derivative or drug it is incorporated into .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-4-phenylpiperidine-2-carboxylic acid is unique due to its versatile synthetic routes and its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

4-Methyl-4-phenylpiperidine-2-carboxylic acid (MPPCA) is a compound of significant interest in medicinal chemistry due to its structural similarities to known analgesics. Its unique piperidine structure, which includes a methyl group and a phenyl group, along with a carboxylic acid functional group, positions it as a potential candidate for pain management therapies. This article explores the biological activity of MPPCA, focusing on its analgesic properties, receptor interactions, and potential therapeutic applications.

Structural Characteristics

The chemical structure of MPPCA can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

This structure is characterized by:

  • A piperidine ring.
  • A methyl group at the fourth carbon.
  • A phenyl group also at the fourth carbon.
  • A carboxylic acid functional group at the second position.

Analgesic Properties

Research indicates that MPPCA and its derivatives exhibit significant analgesic activity . The compound's structural resemblance to established analgesics such as pethidine suggests potential efficacy in pain relief. Studies have shown that certain derivatives of MPPCA can act as selective agonists or antagonists at opioid receptors, which are critical in modulating pain pathways.

The mechanism by which MPPCA exerts its effects primarily involves interaction with the central nervous system (CNS). By binding to opioid receptors, MPPCA can influence neurotransmitter release and alter pain perception. This interaction may provide analgesic effects with potentially fewer side effects compared to traditional opioids .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to MPPCA:

Compound NameStructure FeaturesUnique Aspects
Pethidine (Meperidine)Piperidine ring with a phenyl groupWidely used analgesic; Schedule II substance
NormeperidineSimilar structure but lacks a methyl groupActive metabolite of pethidine; exhibits toxicity
Meperidinic AcidCarboxylic acid derivative of meperidineInvestigated for opioid receptor activity
1-Methyl-4-phenylpiperidine-2-carboxylic AcidMethyl group on nitrogen instead of carbonPotentially different pharmacological profile

These compounds illustrate variations in biological activity and therapeutic applications while maintaining core structural components that define their pharmacological properties.

Case Studies and Research Findings

  • Opioid Receptor Modulation : A study demonstrated that certain derivatives of MPPCA show high binding affinity to μ-opioid receptors, indicating their potential as effective analgesics . The research highlighted that these derivatives could modulate pain pathways effectively.
  • In Vivo Efficacy : In animal models, MPPCA derivatives were tested for their ability to alleviate pain in various scenarios. The results indicated significant pain relief comparable to traditional opioids but with a reduced risk of addiction and side effects .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of MPPCA have revealed that modifications at specific positions on the piperidine ring can enhance potency and selectivity for opioid receptors. For instance, replacing certain substituents has led to compounds with improved lipophilicity and biological activity .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-methyl-4-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-13(10-5-3-2-4-6-10)7-8-14-11(9-13)12(15)16/h2-6,11,14H,7-9H2,1H3,(H,15,16)

InChI Key

VLNRMLZSQMGWTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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